N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its diverse biological activities and potential therapeutic applications. The presence of both oxadiazole and benzothiazole moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of 1,3,4-Oxadiazole Ring: : The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting 2-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring .
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Formation of Benzothiazole Ring: : The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions .
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Coupling Reaction: : The final step involves coupling the 1,3,4-oxadiazole and benzothiazole moieties. This can be achieved by reacting the 1,3,4-oxadiazole derivative with the benzothiazole derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can occur at the oxadiazole ring, resulting in the formation of hydrazine derivatives .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry .
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Biology: : It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties .
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Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
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Industry: : It is used in the development of new materials with specific properties, such as fluorescence and conductivity .
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:
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N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide: : This compound has a similar structure but with a different substitution pattern on the phenyl ring .
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5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: : This compound contains a thiadiazole ring instead of an oxadiazole ring and exhibits different biological activities .
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5-chloro-N-((2S,5S,8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide: : This compound has a different core structure but shares some similar biological activities .
The uniqueness of this compound lies in its specific combination of oxadiazole and benzothiazole moieties, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2S/c17-11-4-2-1-3-10(11)15-20-21-16(23-15)19-14(22)9-5-6-12-13(7-9)24-8-18-12/h1-8H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBJNZZDTUDMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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